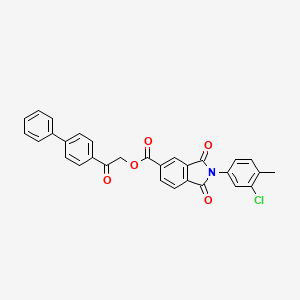![molecular formula C18H19Cl2N9O2 B11690828 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11690828.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as oxadiazole, triazole, and piperidine rings
准备方法
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step reactions. The synthetic route may include the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Synthesis of the triazole ring:
Introduction of the piperidine moiety: This can be done through nucleophilic substitution reactions.
Condensation with the dichlorophenyl group: This step involves the formation of a Schiff base through the reaction of an amine with an aldehyde or ketone.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Condensation: The compound can participate in condensation reactions with various carbonyl compounds to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a lead compound for the development of new drugs, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory therapies.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity, fluorescence, and mechanical strength.
Biological Research: The compound can be used as a probe or tool in biological studies to investigate various biochemical pathways and molecular interactions.
Industrial Applications: The compound may find use in the development of new catalysts, sensors, and other industrially relevant materials.
作用机制
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: The compound can interact with specific enzymes or receptors, leading to the modulation of their activity.
Inhibition of biochemical pathways: The compound may inhibit key steps in biochemical pathways, resulting in therapeutic effects.
Induction of cellular responses: The compound can induce various cellular responses, such as apoptosis, cell cycle arrest, or immune modulation.
相似化合物的比较
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide can be compared with other similar compounds, such as:
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide analogs: These compounds have similar structures but may differ in specific functional groups or substituents, leading to variations in their chemical and biological properties.
Other oxadiazole-triazole hybrids: These compounds share the oxadiazole and triazole rings but may have different substituents or linkers, resulting in distinct properties and applications.
Piperidine-containing compounds: These compounds contain the piperidine ring and may have similar pharmacological or industrial applications.
属性
分子式 |
C18H19Cl2N9O2 |
|---|---|
分子量 |
464.3 g/mol |
IUPAC 名称 |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C18H19Cl2N9O2/c19-12-5-4-11(13(20)8-12)9-22-24-18(30)15-14(10-28-6-2-1-3-7-28)29(27-23-15)17-16(21)25-31-26-17/h4-5,8-9H,1-3,6-7,10H2,(H2,21,25)(H,24,30)/b22-9+ |
InChI 键 |
ZAIBUVCKBVCDHS-LSFURLLWSA-N |
手性 SMILES |
C1CCN(CC1)CC2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl |
规范 SMILES |
C1CCN(CC1)CC2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=C(C=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11690746.png)
![2-chloro-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]benzohydrazide](/img/structure/B11690748.png)
![2-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B11690765.png)
![2,4-dinitro-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B11690769.png)
![4-chloro-N'-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11690775.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11690776.png)


![N-[3,5-bis(phenylsulfanyl)phenyl]-2-fluorobenzamide](/img/structure/B11690793.png)
![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B11690805.png)
![(5Z)-3-(4-Nitrophenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690808.png)
![ethyl {4-[(Z)-2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanoethenyl]-2-bromo-6-methoxyphenoxy}acetate](/img/structure/B11690812.png)
![3-(2-Methoxy-1-naphthyl)-N'-[(E)-(3-phenoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11690819.png)
![3-bromo-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11690824.png)
